molecular formula C12H13NO2 B1451387 6,8-Dimethoxy-4-methylquinoline CAS No. 51049-14-0

6,8-Dimethoxy-4-methylquinoline

Cat. No. B1451387
CAS RN: 51049-14-0
M. Wt: 203.24 g/mol
InChI Key: DZXKOXPAULZIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxy-4-methylquinoline is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 . It appears as a white to light yellow to light orange crystalline powder .


Synthesis Analysis

The synthesis of this compound involves a reaction with sodium tetrachloroaurate (III) dihydrate in ethanol at 70°C for 24 hours . The reaction was monitored by TLC. After cooling, the solvent was concentrated under reduced pressure. The residue was dissolved in ethyl acetate and extracted three times with a saturated solution of NaHCO3. The combined aqueous extracts were extracted three times with ethyl acetate. The combined organic extracts were dried (Na2SO4) and evaporated under reduced pressure. The residue was purified by flash chromatography (silica gel, n-hexanes-ethyl acetate mixtures) to give quinoline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO2/c1-8-4-5-13-12-10 (8)6-9 (14-2)7-11 (12)15-3/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a melting point of 65 - 69 °C . It is a solid at 20°C .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Applications and Methodologies

Research highlights the efficiency of "6,8-Dimethoxy-4-methylquinoline" in synthesis. Notably, a study demonstrated a ruthenium-catalyzed C–H activation strategy as an efficient method in the total synthesis of this compound, showcasing a streamlined approach that enhances synthetic accessibility (Santiago Fonzo, D. Vargas, & T. Kaufman, 2019). Another study outlined the facile oxidation of fused 1,4-dimethoxybenzenes to quinones, a process relevant to the oxidative transformation of similar structures, emphasizing the compound's role in organic synthesis methodologies (D. W. Kim, H. Y. Choi, K. J. Lee, & D. Chi, 2001).

Biological Activity

Anticonvulsant Activity

One study synthesized and evaluated the anticonvulsant activity of "6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline," demonstrating its potential against PTZ-induced seizures in mice. This research suggests a promising avenue for developing new anticonvulsant agents (Y. Pariyawongsakul, C. Patarapanich, Chantana Boonyarat, & P. Puthongking, 2012).

Cytotoxicity Against Cancer Cell Lines

Another important application is in the evaluation of cytotoxicity against cancer cell lines. A study synthesized derivatives of "this compound" and tested their in vitro cytotoxicity, providing valuable insights into the potential anticancer properties of these compounds (Heesoon Lee et al., 2000).

Analytical and Photophysical Studies

Photophysical Properties

The photophysical properties of solutions of "6,7-dimethoxy-3,4-dihydroisoquinoline" were studied, revealing how acid-base interactions affect its photophysical characteristics. This research contributes to a deeper understanding of the compound's behavior in various solvents, which could be useful in developing fluorescence-based analytical methods (V. L. Dubouski et al., 2006).

Safety and Hazards

6,8-Dimethoxy-4-methylquinoline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

6,8-dimethoxy-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8-4-5-13-12-10(8)6-9(14-2)7-11(12)15-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXKOXPAULZIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659889
Record name 6,8-Dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51049-14-0
Record name 6,8-Dimethoxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,8-Dimethoxy-4-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dimethoxy-4-methylquinoline
Reactant of Route 2
6,8-Dimethoxy-4-methylquinoline
Reactant of Route 3
Reactant of Route 3
6,8-Dimethoxy-4-methylquinoline
Reactant of Route 4
Reactant of Route 4
6,8-Dimethoxy-4-methylquinoline
Reactant of Route 5
6,8-Dimethoxy-4-methylquinoline
Reactant of Route 6
6,8-Dimethoxy-4-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.